molecular formula C18H18N4O2S B2813887 1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946220-85-5

1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2813887
CAS No.: 946220-85-5
M. Wt: 354.43
InChI Key: ADBKIHUMKCYWDQ-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-11-6-7-12(2)14(9-11)10-22-8-4-5-15(17(22)24)16(23)19-18-21-20-13(3)25-18/h4-9H,10H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBKIHUMKCYWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,5-dimethylbenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions:

  • Core pyridine-2-one formation : Cyclization of β-ketoesters under acidic conditions to generate the dihydropyridinone scaffold .
  • Thiadiazole coupling : Nucleophilic substitution between the pyridine-3-carboxamide intermediate and a 5-methyl-1,3,4-thiadiazol-2-amine derivative. This step often employs polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at room temperature .
  • Benzyl group introduction : Alkylation using 2,5-dimethylbenzyl chloride under reflux conditions in acetonitrile or DMF .
    Key considerations : Reaction purity is monitored via TLC, and intermediates are isolated via column chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation, particularly for the thiadiazole and benzyl groups. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 165–175 ppm are critical .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing isomeric byproducts .
  • Infrared (IR) spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. What are the common reactivity patterns of this compound under standard laboratory conditions?

  • Amide bond stability : Resists hydrolysis under neutral conditions but may degrade in strongly acidic/basic environments.
  • Thiadiazole reactivity : Participates in nucleophilic substitutions at the sulfur atom, enabling functionalization (e.g., alkylation, acylation) .
  • Oxidation susceptibility : The dihydropyridine ring may oxidize to pyridine under prolonged exposure to air, necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Solvent selection : DMF enhances nucleophilicity in coupling steps, while acetonitrile improves cyclization efficiency .
  • Catalyst screening : Triethylamine or iodine may accelerate cyclization of thiadiazole intermediates, reducing side-product formation .
  • Temperature control : Lower temperatures (0–25°C) minimize dihydropyridine oxidation, while reflux conditions (~80°C) drive amide bond formation .
    Data-driven approach : Design-of-experiment (DoE) models can identify optimal molar ratios (e.g., 1:1.1 substrate-to-reagent) and reaction times .

Q. How can conflicting spectroscopic data be resolved when characterizing novel derivatives?

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic signals .
  • X-ray crystallography : Definitive structural elucidation resolves regiochemistry disputes, especially for thiadiazole-substituted analogs .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., PubChem entries for dihydropyridine-carboxamides) to validate spectral patterns .

Q. What hypotheses exist regarding the compound’s mechanism of action in biological systems?

  • Thiadiazole-mediated interactions : The 1,3,4-thiadiazole moiety may inhibit enzymes (e.g., kinases) via sulfur-mediated hydrogen bonding or metal coordination, as seen in antitumor agents .
  • Dihydropyridine redox activity : The 2-oxo-1,2-dihydropyridine core could modulate cellular redox pathways, analogous to NADH-like behavior in related compounds .
    Experimental validation : Competitive binding assays (e.g., surface plasmon resonance) and molecular docking studies are recommended to identify protein targets .

Data Contradiction Analysis

Example issue : Discrepancies in reported yields for thiadiazole coupling steps.

  • Possible causes : Variability in solvent purity, trace moisture in DMF, or incomplete intermediate purification .
  • Resolution : Standardize anhydrous conditions (molecular sieves, inert gas) and employ LC-MS to quantify byproducts .

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